![molecular formula C24H22F3N5O2 B2377256 Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate CAS No. 872206-37-6](/img/structure/B2377256.png)

Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

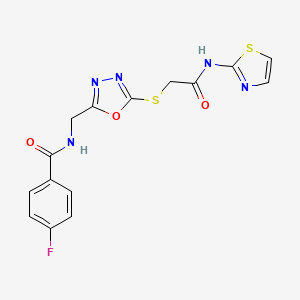

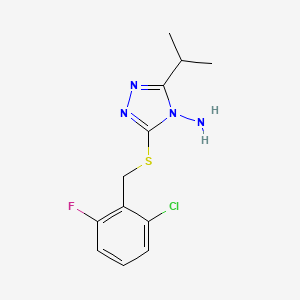

This compound is a novel triazole-pyrimidine hybrid . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a central structural component in a number of drug classes .Chemical Reactions Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications

Synthesis and Characterization

Ethyl 1-{3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate serves as a starting point or intermediary in the synthesis of complex heterocyclic compounds, which have been a focus for their potential applications in various fields of scientific research. For instance, the synthesis and characterization of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines were achieved, showcasing the compound's utility in generating polynuclear structures with potential antimicrobial activity (El‐Kazak & Ibrahim, 2013).

Antimicrobial Evaluation

The antimicrobial properties of derivatives synthesized from this compound have been a significant area of research. These compounds were evaluated for their antimicrobial efficacy, illustrating the chemical's potential in contributing to the development of new antimicrobial agents. For example, derivatives have shown activity against various microbial strains, highlighting their relevance in addressing resistance issues and the need for new therapeutic options (Mohamed, 2021).

Pharmacological Investigation

Pharmacological studies have explored the utility of synthesized derivatives for their potential as H1-antihistaminic agents. Research into novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has demonstrated significant in vivo H1-antihistaminic activity, suggesting applications in allergy and inflammation treatment. These studies provide a basis for further development into therapeutic agents, with compounds showing promising results in preclinical models (Alagarsamy et al., 2009).

Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Pathways

The compound affects the ER stress, apoptosis, and the NF-kB inflammatory pathway . By inhibiting these pathways, it can potentially prevent or slow disease progression by reducing neuronal death .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties and promising neuroprotective activity . This suggests that it could potentially be developed as a therapeutic agent for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name |

ethyl 1-[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22F3N5O2/c1-2-34-23(33)15-10-12-31(13-11-15)21-18-8-3-4-9-19(18)32-22(28-21)20(29-30-32)16-6-5-7-17(14-16)24(25,26)27/h3-9,14-15H,2,10-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIAYLJUTCZNTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2377175.png)

![Methyl 2-[3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoate](/img/structure/B2377182.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2377184.png)

![Methyl 1-allyl-2'-amino-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2377192.png)